molecular formula C6H5FOS B13997561 1-(4-Fluoro-2-thienyl)ethanone

1-(4-Fluoro-2-thienyl)ethanone

Cat. No.: B13997561
M. Wt: 144.17 g/mol
InChI Key: YGTNYIXXIBKGIJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-thienyl)ethanone is an organic compound with the molecular formula C6H5FOS. It is a derivative of thienyl ethanone, where a fluorine atom is substituted at the 4-position of the thiophene ring.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-thienyl)ethanone typically involves the reaction of 4-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced at the 2-position of the thiophene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-(4-Fluoro-2-thienyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoro-2-thienyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-thienyl)ethanone depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

In materials science, the compound’s electronic properties are crucial. The presence of the fluorine atom can influence the compound’s electron density and distribution, affecting its conductivity and performance in electronic devices .

Comparison with Similar Compounds

1-(4-Fluoro-2-thienyl)ethanone can be compared with other thienyl ethanone derivatives, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic characteristics and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H5FOS

Molecular Weight

144.17 g/mol

IUPAC Name

1-(4-fluorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H5FOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3

InChI Key

YGTNYIXXIBKGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)F

Origin of Product

United States

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